Bis(methylselanyl)methane
Description
Bis(methylselanyl)methane (CAS 593-79-3), also known as dimethylselenide, is an organoselenium compound with the molecular formula $ \text{C}2\text{H}6\text{Se} $ and a molecular weight of 109.03 g/mol. Structurally, it consists of a methane core bonded to two methylselanyl ($-\text{SeCH}3$) groups, forming $ (\text{CH}3)_2\text{Se} $. This colorless liquid is characterized by its high volatility and reactivity due to the polarizable selenium atom. Organoselenium compounds like this compound are of significant interest in organic synthesis, catalysis, and materials science, where their unique redox properties and ligand capabilities are exploited .
Properties
CAS No. |
56051-03-7 |
|---|---|
Molecular Formula |
C3H8Se2 |
Molecular Weight |
202.04 g/mol |
IUPAC Name |
bis(methylselanyl)methane |
InChI |
InChI=1S/C3H8Se2/c1-4-3-5-2/h3H2,1-2H3 |
InChI Key |
FIISDUWWMWGGQJ-UHFFFAOYSA-N |
Canonical SMILES |
C[Se]C[Se]C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylselanyl)methane typically involves the reaction of methylselenol with formaldehyde. One common method is the reduction of selenium dioxide with sodium borohydride in the presence of methyl iodide, followed by the reaction with formaldehyde under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Bis(methylselanyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diselenides or selenoxides.
Reduction: It can be reduced to form selenols or other selenium-containing compounds.
Substitution: The methylselanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diselenides, while reduction can produce selenols .
Scientific Research Applications
Bis(methylselanyl)methane has several scientific research applications:
Biology: The compound has been studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research has explored its potential use in cancer therapy due to its ability to modulate redox states and induce apoptosis in cancer cells.
Mechanism of Action
The mechanism by which bis(methylselanyl)methane exerts its effects involves the interaction with cellular redox systems. The compound can modulate the activity of redox-sensitive enzymes and proteins, leading to changes in cellular redox states. This modulation can induce oxidative stress in cancer cells, triggering apoptosis. Additionally, the compound can interact with molecular targets such as thioredoxin reductase and glutathione peroxidase, influencing their activity and contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Sulfur-Containing Analogues
Sulfur-based analogues, such as bis(2-chloroethylthio)methane (CAS 63869-13-6), share structural similarities with bis(methylselanyl)methane but exhibit distinct reactivity and applications. Key differences include:
- Chemical Reactivity : The sulfur atom in bis(2-chloroethylthio)methane is less polarizable than selenium, reducing its nucleophilic and redox activity. However, the presence of chlorine substituents enhances its electrophilicity, making it a potent alkylating agent .
- Applications : Bis(2-chloroethylthio)methane is primarily used as a chemical intermediate in organic synthesis, whereas this compound is leveraged in catalysis and specialized ligand systems due to selenium’s metal-coordinating properties .
- Safety : Sulfur derivatives with chloroethyl groups often require stringent storage conditions (dry, ventilated environments) to prevent hydrolysis, whereas this compound’s stability under ambient conditions is comparatively higher .
Comparison with Isocyanate Derivatives
Bis(4-isocyanatophenyl)methane (CAS 5101-68-8) represents a methane derivative functionalized with isocyanate groups ($-\text{NCO}$). Key distinctions include:
- Reactivity : The isocyanate groups in bis(4-isocyanatophenyl)methane react vigorously with nucleophiles (e.g., alcohols, amines), enabling its use in polyurethane production. In contrast, this compound participates in redox or coordination chemistry .
- Molecular Weight and Structure : With a molecular weight of 250.25 g/mol and aromatic substituents, bis(4-isocyanatophenyl)methane is significantly bulkier and less volatile than this compound (109.03 g/mol) .
- Industrial Use : Bis(4-isocyanatophenyl)methane is a cornerstone in polymer industries, while this compound finds niche roles in fine chemicals and catalysis .
Comparison with Other Methane Derivatives
Bisindolyl methane alkaloids (e.g., natural products isolated from marine or plant sources) share a methane backbone but are structurally distinct due to indole substituents. These compounds are pharmacologically active, with applications in anticancer and antimicrobial research, contrasting with this compound’s synthetic utility .

Data Table: Comparative Analysis of Methane Derivatives
Research Findings and Industrial Relevance
- This compound: Studies highlight its role in stabilizing metal nanoparticles and facilitating selenium-mediated cross-coupling reactions, though its toxicity profile requires careful handling .
- Sulfur Analogues : Bis(2-chloroethylthio)methane’s efficacy in alkylation reactions is well-documented, but its environmental persistence necessitates controlled usage .
- Isocyanate Derivatives : Bis(4-isocyanatophenyl)methane’s reactivity underpins its dominance in polymer industries, though alternatives are sought due to isocyanate toxicity concerns .
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